molecular formula C22H27NO3S B2757562 2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 1219905-57-3

2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No. B2757562
CAS RN: 1219905-57-3
M. Wt: 385.52
InChI Key: ATBFMYWVXOIWNG-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a chemical compound that has been studied for its potential therapeutic applications. It is a complex molecule that can be synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a compound that can be involved in the synthesis of complex molecular structures. Research has shown its potential use in the development of novel syntheses. For instance, compounds with similar structural frameworks have been utilized as synthons for the synthesis of heterocyclic compounds and terphenyl derivatives, highlighting the versatility and reactivity of such molecules in organic synthesis (Ram & Goel, 1996; Mahata et al., 2003).

Bioactivity and Antimicrobial Properties

The structural motifs present in this compound have been explored for their bioactivity, including antimicrobial and antifungal properties. Novel compounds containing similar structures have demonstrated inhibition effects on selected bacteria and algae, showcasing their potential in developing new antimicrobial agents (Yu et al., 2020).

Antioxidant Activity

Research into compounds structurally related to this compound has also delved into their potential antioxidant activities. Studies have identified that certain derivatives exhibit significant antioxidant properties, which could be beneficial in designing new antioxidant agents for various applications, including medicinal and material sciences (Chkirate et al., 2019).

properties

IUPAC Name

2-benzylsulfanyl-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3S/c1-25-20-10-6-5-9-19(20)22(11-13-26-14-12-22)17-23-21(24)16-27-15-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBFMYWVXOIWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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